molecular formula C14H20O5 B12602150 Acetic acid;4-phenylmethoxyoxan-2-ol CAS No. 645412-74-4

Acetic acid;4-phenylmethoxyoxan-2-ol

Katalognummer: B12602150
CAS-Nummer: 645412-74-4
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: BRBHIEDERKACRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;4-phenylmethoxyoxan-2-ol is a chemical compound with a unique structure that combines an acetic acid moiety with a phenylmethoxyoxan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-phenylmethoxyoxan-2-ol typically involves the acetylation of phenylmethoxyoxan-2-ol. This can be achieved using acetic anhydride in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine. The reaction is usually carried out under solvent-free conditions or in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, greener alternatives like isopropenyl acetate can be used to reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;4-phenylmethoxyoxan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Acetic acid;4-phenylmethoxyoxan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid;4-phenylmethoxyoxan-2-ol involves its interaction with specific molecular targets. The acetic acid moiety can act as a proton donor, facilitating various biochemical reactions. The phenylmethoxyoxan ring can interact with enzymes and proteins, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenoxyacetic acid: Similar in structure but lacks the oxan ring.

    Methoxyphenol: Contains a methoxy group but differs in the overall structure.

    Phenylacetic acid: Similar acetic acid moiety but different aromatic substitution.

Uniqueness

Acetic acid;4-phenylmethoxyoxan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

645412-74-4

Molekularformel

C14H20O5

Molekulargewicht

268.30 g/mol

IUPAC-Name

acetic acid;4-phenylmethoxyoxan-2-ol

InChI

InChI=1S/C12H16O3.C2H4O2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10;1-2(3)4/h1-5,11-13H,6-9H2;1H3,(H,3,4)

InChI-Schlüssel

BRBHIEDERKACRT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1COC(CC1OCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.